4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol
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Overview
Description
4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with benzyloxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization.
Introduction of the benzyloxy group: This step often involves the use of benzyl chloride and a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Methoxylation: The methoxy group can be introduced using methanol and a catalyst such as sulfuric acid.
Final coupling: The phenol group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenol and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenol
- 4-Methoxyphenyl derivatives
- Naphthalene-based compounds
Uniqueness
4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of benzyloxy, methoxyphenyl, and naphthalene moieties makes it a versatile compound for various applications .
Properties
CAS No. |
821767-14-0 |
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Molecular Formula |
C30H24O4 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)-6-phenylmethoxynaphthalen-1-yl]oxyphenol |
InChI |
InChI=1S/C30H24O4/c1-32-25-12-7-22(8-13-25)28-17-9-23-19-27(33-20-21-5-3-2-4-6-21)16-18-29(23)30(28)34-26-14-10-24(31)11-15-26/h2-19,31H,20H2,1H3 |
InChI Key |
KBIKURVKCJBUQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)OC5=CC=C(C=C5)O |
Origin of Product |
United States |
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